1,3-Benzothiazol-2-yl (3-bromo-5-methylimidazo[1,2-a]pyridin-2-yl)methyl sulfide
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Overview
Description
1,3-Benzothiazol-2-yl (3-bromo-5-methylimidazo[1,2-a]pyridin-2-yl)methyl sulfide is a complex organic compound that combines the structural features of benzothiazole and imidazo[1,2-a]pyridine. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties .
Mechanism of Action
Target of Action
The primary target of the compound is DprE1 , a key enzyme involved in the biosynthesis of arabinogalactan, an essential component of the mycobacterial cell wall . The compound’s interaction with this target plays a crucial role in its anti-tubercular activity .
Mode of Action
The compound interacts with its target, DprE1, inhibiting its function . This inhibition disrupts the synthesis of arabinogalactan, thereby affecting the integrity of the mycobacterial cell wall
Biochemical Pathways
The compound affects the arabinogalactan biosynthesis pathway . By inhibiting DprE1, it disrupts the production of arabinogalactan, a key component of the mycobacterial cell wall
Result of Action
The compound’s action results in the inhibition of arabinogalactan synthesis, leading to potential defects in the mycobacterial cell wall . This can inhibit the growth of Mycobacterium tuberculosis, the bacterium that causes tuberculosis . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Benzothiazol-2-yl (3-bromo-5-methylimidazo[1,2-a]pyridin-2-yl)methyl sulfide typically involves multi-step organic reactions. One common method includes the condensation of 2-mercaptobenzothiazole with 3-bromo-5-methylimidazo[1,2-a]pyridine-2-carbaldehyde in the presence of a base such as sodium hydroxide. The reaction is usually carried out in an organic solvent like ethanol under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and microwave-assisted synthesis to enhance reaction rates and yields .
Chemical Reactions Analysis
Types of Reactions
1,3-Benzothiazol-2-yl (3-bromo-5-methylimidazo[1,2-a]pyridin-2-yl)methyl sulfide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium azide in dimethylformamide (DMF) for azide substitution.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding sulfide.
Substitution: Formation of azide derivatives.
Scientific Research Applications
1,3-Benzothiazol-2-yl (3-bromo-5-methylimidazo[1,2-a]pyridin-2-yl)methyl sulfide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial properties against various bacterial strains.
Medicine: Studied for its potential anticancer activity, particularly in inhibiting the growth of cancer cells.
Industry: Utilized in the development of new materials with specific electronic properties.
Comparison with Similar Compounds
Similar Compounds
2-Mercaptobenzothiazole: Known for its antimicrobial properties.
3-Bromo-5-methylimidazo[1,2-a]pyridine: Used in the synthesis of various bioactive compounds.
Uniqueness
1,3-Benzothiazol-2-yl (3-bromo-5-methylimidazo[1,2-a]pyridin-2-yl)methyl sulfide is unique due to its combined structural features, which confer enhanced biological activity compared to its individual components. This makes it a valuable compound in drug discovery and development .
Biological Activity
1,3-Benzothiazol-2-yl (3-bromo-5-methylimidazo[1,2-a]pyridin-2-yl)methyl sulfide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its antimicrobial and anticancer properties, supported by relevant research findings and data.
Chemical Structure and Properties
The compound combines structural features of benzothiazole and imidazo[1,2-a]pyridine, which are known for their diverse biological activities. Its IUPAC name is 2-[(3-bromo-5-methylimidazo[1,2-a]pyridin-2-yl)methylsulfanyl]-1,3-benzothiazole , and it has the molecular formula C16H12BrN3S2 .
Antimicrobial Activity
Research indicates that compounds containing benzothiazole moieties exhibit significant antimicrobial properties. For instance, benzothiazole derivatives have been shown to inhibit various bacterial strains. The specific compound has been studied for its effectiveness against several pathogens, suggesting a promising role in developing new antimicrobial agents .
Anticancer Activity
The anticancer potential of this compound has been highlighted in various studies. Notably, a study identified novel benzothiazole derivatives that induced apoptosis in cancer cell lines by activating procaspase-3 to caspase-3 .
The mechanism of action involves the compound's ability to activate procaspase-3, leading to apoptosis in cancer cells. This was demonstrated through experiments where compounds similar to the target compound showed significant caspase-3 activation activity. For example:
Compound | Caspase-3 Activation (%) |
---|---|
PAC-1 | 100 ± 4 |
8j | 99 ± 10 |
8k | 114 ± 10 |
DMSO | 7 ± 1 |
These results indicate that the presence of the benzothiazole moiety enhances the anticancer activity compared to other compounds lacking this structure .
Structure–Activity Relationship (SAR)
The SAR studies reveal that specific structural features are crucial for the biological activity of these compounds. The presence of electron-withdrawing groups and specific donor sets enhances their interaction with biological targets, thereby improving their efficacy as anticancer agents .
Case Studies
Several case studies have documented the biological activity of related compounds:
- Benzothiazole Derivatives : A series of benzothiazole derivatives were evaluated for their anticancer activity against various cell lines. Compounds with specific substitutions showed improved potency and selectivity against cancer cells compared to non-benzothiazole counterparts .
- Neurotoxicity Studies : In another study involving benzothiazole derivatives, compounds were assessed for neurotoxicity and anticonvulsant properties. Most derivatives exhibited favorable profiles without significant toxicity, highlighting their potential as safe therapeutic agents .
Properties
IUPAC Name |
2-[(3-bromo-5-methylimidazo[1,2-a]pyridin-2-yl)methylsulfanyl]-1,3-benzothiazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12BrN3S2/c1-10-5-4-8-14-18-12(15(17)20(10)14)9-21-16-19-11-6-2-3-7-13(11)22-16/h2-8H,9H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCGRCGDWUQORMJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC2=NC(=C(N12)Br)CSC3=NC4=CC=CC=C4S3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12BrN3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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